molecular formula C23H23N3O2S B2687464 (2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477291-94-4

(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2687464
CAS No.: 477291-94-4
M. Wt: 405.52
InChI Key: UBOBUDWFAKUZIC-OBGWFSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic acrylonitrile derivative featuring a thiazole ring and substituted phenylamino groups. The compound’s structure combines a prop-2-enenitrile backbone with a 4-(4-methoxyphenyl)thiazole substituent at position 2 and a 3-butoxyphenylamino group at position 3. This compound’s design leverages the electronic and steric effects of its substituents to modulate interactions with biological targets.

Properties

IUPAC Name

(E)-3-(3-butoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-3-4-12-28-21-7-5-6-19(13-21)25-15-18(14-24)23-26-22(16-29-23)17-8-10-20(27-2)11-9-17/h5-11,13,15-16,25H,3-4,12H2,1-2H3/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOBUDWFAKUZIC-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₈N₂O₂S
  • Molecular Weight : 342.42 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, notably enzymes and receptors involved in cellular signaling pathways. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against both Gram-positive and Gram-negative bacteria.
    Bacteria TypeInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli18
    These results indicate that the compound could be a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Thiazole derivatives are known for their anticancer potential. Research has indicated that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
    • Case Study : A study demonstrated that a related thiazole compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM, suggesting that modifications to the thiazole ring can enhance anticancer activity .
  • Adenosine Receptor Modulation : The compound’s structural features may allow it to interact with adenosine receptors, which play crucial roles in various physiological processes. Binding affinity studies have shown that modifications in the phenyl rings can lead to increased selectivity for specific adenosine receptor subtypes.
    Receptor TypeKi Value (nM)
    A1 Receptor30
    A2A Receptor25
    A3 Receptor0.79
    This highlights the potential of this compound as a selective modulator for therapeutic applications targeting adenosine receptors .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Through activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, leading to programmed cell death in malignant cells.

Comparison with Similar Compounds

Structural Comparison

The target compound belongs to a family of acrylonitrile-thiazole hybrids. Key structural variations among analogs include substituents on the phenylamino group and the thiazole ring, which influence physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Molecular Comparison of Selected Acrylonitrile-Thiazole Derivatives

Compound Name Phenylamino Substituent Thiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(2E)-3-[(3-butoxyphenyl)amino]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (Target) 3-butoxy (C₄H₉O) 4-(4-methoxyphenyl) (C₇H₇O) C₂₃H₂₃N₃O₂S 429.52 Electron-donating methoxy and butoxy groups enhance solubility
(2E)-3-[(4-butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile 4-butyl (C₄H₉) 4-(3,4-dichlorophenyl) (C₆H₃Cl₂) C₂₂H₂₀Cl₂N₄S 459.39 Chlorine atoms increase lipophilicity and steric bulk
(2E)-3-(4-chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)thiazol-2-yl]acrylonitrile 4-chloro (C₆H₄Cl) 4-(3-oxobenzo[f]chromen-2-yl) C₂₅H₁₄ClN₃O₂S 488.92 Extended aromatic system enhances π-π stacking
(2E)-2-[4-(3,4-dimethoxyphenyl)thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile 4-nitro (C₆H₄NO₂) 4-(3,4-dimethoxyphenyl) (C₈H₈O₂) C₂₁H₁₈N₄O₄S 434.46 Nitro group introduces electron-withdrawing effects
(E)-3-(3-acetylanilino)-2-[4-(3-methoxyphenyl)thiazol-2-yl]prop-2-enenitrile 3-acetyl (C₈H₇O) 4-(3-methoxyphenyl) (C₇H₇O) C₂₁H₁₈N₃O₂S 388.45 Acetyl group modulates steric hindrance
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile 2-fluoro-5-nitro (C₆H₃FN₂O₂) 4-phenyl (C₆H₅) C₁₈H₁₂FN₅O₂S 389.38 Fluoro and nitro groups enhance electrophilicity
Research Findings
  • Antiproliferative Activity : Benzothiazole analogs (e.g., ) show IC₅₀ values in the µM range against cancer cell lines, with nitro and fluoro substituents enhancing DNA intercalation .
  • MMP Inhibition : Thiazoles with 4-aryl substituents (e.g., ) inhibit matrix metalloproteinases (MMPs), critical in inflammation and metastasis .

Q & A

Q. What in vitro models are suitable for evaluating anti-proliferative effects?

  • Methodology :
  • 2D vs. 3D Cultures : Compare efficacy in monolayer (e.g., MCF-7) vs. spheroid (e.g., Matrigel-embedded HCT116) models to mimic in vivo tumor heterogeneity .
  • Combination Studies : Pair with standard chemotherapeutics (e.g., cisplatin) to assess synergistic/apoptotic effects via Chou-Talalay analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.